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molecular formula C12H22O4 B1357188 1,12-Dodecanedioic-d20 Acid CAS No. 89613-32-1

1,12-Dodecanedioic-d20 Acid

Cat. No. B1357188
M. Wt: 250.42 g/mol
InChI Key: TVIDDXQYHWJXFK-KHKAULECSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06858318B2

Procedure details

0.46 g (2 mmol) of 1,10-decanedicarboxylic acid and 0.674 g (4.4 mol) of 1-hydroxybenzotriazole were dissolved in N,N-dimethylformamide, and 10 ml of a dichloromethane solution containing 0.90 g (4.4 mmol) of 1-ethyl-3-(3-dimethylaminopropyl) carboimido hydrochloride was added at −5 degree C. with stirring. After 1 hour, 10 ml of dichloromethane solution containing 1.51 g (4.4 mmol) of the above L-valyl-L-valinebenzylester hydrochloride followed by 0.62 ml (4.4 mmol) of triethylamine were added, and stirred for 24 hours while gradually returning to room temperature. The solvent was completely distilled off under reduced pressure, and the white precipitate obtained was washed on filter paper successively with 50 ml of 10 wt % citric acid aqueous solution, 20 ml water, 50 ml of 4 wt % sodium bicarbonate aqueous solution and 20 ml water. 0.98 g of N,N′-bis (L-valyl-L-valinebenzylester) decane-1,10-dicarboxamide was obtained as a white solid (yield 0.61%). 0.5 g (0.62 mmol) of this compound was dissolved in 100 ml dimethylformamide, 0.25 g of 10 wt % palladium/carbon was added as a catalyst, and catalytic hydrogenation was performed. After 6 hours, the catalyst was filtered off using cerite, and the solvent was distilled off under reduced pressure to obtain a colorless oil. The oil obtained was crystallized using a water-ethanol mixed solvent to give a white solid. After analysis, this white solid was N,N′-bis (L-valyl-L-valine) decane-1,10-dicarboxamide (corresponds to m=2, n=10 in general formula (1)).
Quantity
0.46 g
Type
reactant
Reaction Step One
Quantity
0.674 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.62 mL
Type
reactant
Reaction Step Two
[Compound]
Name
L-valyl-L-valinebenzylester hydrochloride
Quantity
1.51 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Four
Name
Yield
0.61%

Identifiers

REACTION_CXSMILES
[CH2:1]([C:14]([OH:16])=O)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10]C(O)=O.O[N:18]1C2C=CC=CC=2N=N1.Cl.C(N(CC)CC)C.C[N:36](C)[CH:37]=[O:38]>ClCCl>[CH2:1]([C:14]([NH2:18])=[O:16])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][C:37]([NH2:36])=[O:38]

Inputs

Step One
Name
Quantity
0.46 g
Type
reactant
Smiles
C(CCCCCCCCCC(=O)O)C(=O)O
Name
Quantity
0.674 g
Type
reactant
Smiles
ON1N=NC2=C1C=CC=C2
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C=O)C
Step Two
Name
Quantity
0.62 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
L-valyl-L-valinebenzylester hydrochloride
Quantity
1.51 g
Type
reactant
Smiles
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added at −5 degree C
ADDITION
Type
ADDITION
Details
were added
STIRRING
Type
STIRRING
Details
stirred for 24 hours
Duration
24 h
CUSTOM
Type
CUSTOM
Details
while gradually returning to room temperature
DISTILLATION
Type
DISTILLATION
Details
The solvent was completely distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
the white precipitate obtained
WASH
Type
WASH
Details
was washed
FILTRATION
Type
FILTRATION
Details
on filter paper successively with 50 ml of 10 wt % citric acid aqueous solution, 20 ml water, 50 ml of 4 wt % sodium bicarbonate aqueous solution and 20 ml water

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(CCCCCCCCCC(=O)N)C(=O)N
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 0.61%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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